
4-Chloro-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)aniline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MBTH-Cl and has been extensively studied for its synthesis, mechanism of action, and biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of MBTH-Cl is based on its ability to form colored complexes with various analytes. The reaction between MBTH-Cl and the analyte results in the formation of a colored product that can be detected using various analytical techniques such as spectrophotometry. The color intensity of the product is proportional to the concentration of the analyte, which allows for the quantitative determination of the analyte.
Biochemical and Physiological Effects:
MBTH-Cl has been shown to have low toxicity and is not known to have any significant physiological effects. However, it is important to handle MBTH-Cl with care as it is a chemical compound and may cause harm if ingested or inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MBTH-Cl in lab experiments include its high sensitivity, low cost, and ease of use. MBTH-Cl is also stable and can be stored for long periods without significant degradation. However, the limitations of using MBTH-Cl include its limited selectivity, which may result in interference from other compounds. In addition, the reaction between MBTH-Cl and the analyte may be affected by various factors such as pH, temperature, and the presence of other compounds.
Direcciones Futuras
There are several future directions for the use of MBTH-Cl in scientific research. One potential application is in the development of biosensors for the detection of various analytes. MBTH-Cl can also be used in the development of new drugs and in the synthesis of novel organic compounds. In addition, further research can be conducted to optimize the synthesis method of MBTH-Cl and to improve its selectivity for various analytes.
Conclusion:
In conclusion, 4-Chloro-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)aniline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MBTH-Cl have been discussed in this paper. MBTH-Cl has the potential to be used in various applications, and further research can be conducted to optimize its use in scientific research.
Métodos De Síntesis
The synthesis of MBTH-Cl involves the reaction of 3-methyl-2-benzothiazolinone hydrazone with 4-chloroaniline in the presence of a catalyst. The reaction takes place in an organic solvent, and the product is obtained through filtration and purification. The yield of MBTH-Cl can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of catalyst used.
Aplicaciones Científicas De Investigación
MBTH-Cl has been extensively studied for its potential applications in various fields of scientific research. It has been used as a reagent in the determination of various analytes such as amino acids, peptides, and proteins. MBTH-Cl has also been used in the analysis of drugs, pesticides, and other environmental pollutants. In addition, MBTH-Cl has been used in the synthesis of various organic compounds, including heterocyclic compounds.
Propiedades
Nombre del producto |
4-Chloro-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)aniline |
|---|---|
Fórmula molecular |
C14H11ClN2S |
Peso molecular |
274.8 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-3-methyl-1,3-benzothiazol-2-imine |
InChI |
InChI=1S/C14H11ClN2S/c1-17-12-4-2-3-5-13(12)18-14(17)16-11-8-6-10(15)7-9-11/h2-9H,1H3 |
Clave InChI |
REKRGCCHFORPEM-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2SC1=NC3=CC=C(C=C3)Cl |
SMILES canónico |
CN1C2=CC=CC=C2SC1=NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



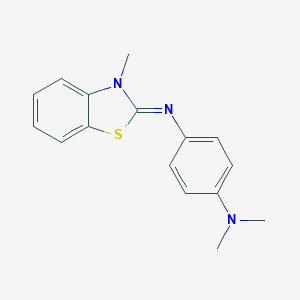



![N-[2,5-diphenyl-3,4-bis(phenylimino)-1lambda~4~,2,5-thiadiazolidin-1-ylidene]-4-methylbenzenesulfonamide](/img/structure/B307210.png)
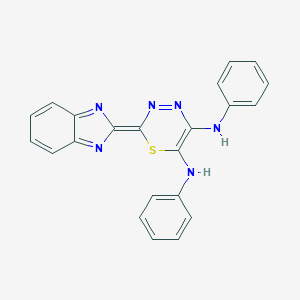
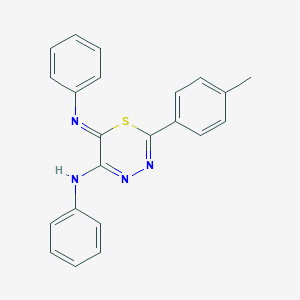
![4,5-Bis[(4-methoxyphenyl)imino]-1,3-dithiolan-2-one phenylhydrazone](/img/structure/B307214.png)

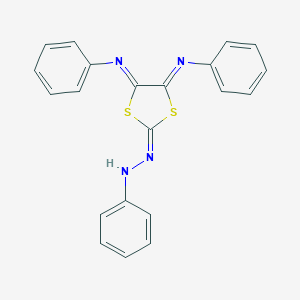
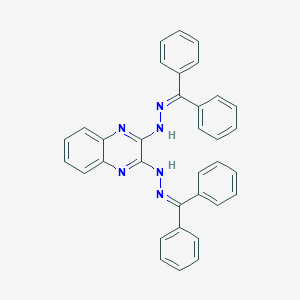
![Methyl 3-anilino-7-methyl-2-(phenylimino)-2H-thieno[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B307220.png)
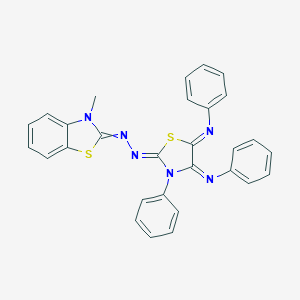
![(6Z)-6-[[(2Z)-2-[3-(4-fluorophenyl)-4,5-bis(propylimino)-1,3-thiazolidin-2-ylidene]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B307226.png)